molecular formula C23H32N2O2 B14948492 Adamantane-1-carboxylic acid [(adamantane-1-carbonyl)-amino]-methyleneamide

Adamantane-1-carboxylic acid [(adamantane-1-carbonyl)-amino]-methyleneamide

Cat. No.: B14948492
M. Wt: 368.5 g/mol
InChI Key: WKRSIWTYKDBTID-UHFFFAOYSA-N
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Description

N-[(Z)-[(ADAMANTAN-1-YL)FORMAMIDO]METHYLIDENE]ADAMANTANE-1-CARBOXAMIDE is a compound derived from adamantane, a highly symmetrical polycyclic cage molecule. Adamantane and its derivatives are known for their unique chemical properties and diverse applications in medicinal chemistry, materials science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-[(ADAMANTAN-1-YL)FORMAMIDO]METHYLIDENE]ADAMANTANE-1-CARBOXAMIDE typically involves the reaction of adamantanecarboxylic acid with formamide derivatives under specific conditions. One common method involves the use of enamides as alkylating agents, where the carboxylic acid derivative acts as the starting material . The reaction conditions often include the use of acid media and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of adamantane derivatives, including N-[(Z)-[(ADAMANTAN-1-YL)FORMAMIDO]METHYLIDENE]ADAMANTANE-1-CARBOXAMIDE, involves large-scale synthesis using optimized reaction conditions. These methods often employ continuous flow reactors and advanced catalytic systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-[(ADAMANTAN-1-YL)FORMAMIDO]METHYLIDENE]ADAMANTANE-1-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized adamantane derivatives, while reduction can produce reduced forms of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(Z)-[(ADAMANTAN-1-YL)FORMAMIDO]METHYLIDENE]ADAMANTANE-1-CARBOXAMIDE is unique due to its specific structural features and the presence of both formamido and carboxamide functional groups. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C23H32N2O2

Molecular Weight

368.5 g/mol

IUPAC Name

N-(adamantane-1-carbonyliminomethyl)adamantane-1-carboxamide

InChI

InChI=1S/C23H32N2O2/c26-20(22-7-14-1-15(8-22)3-16(2-14)9-22)24-13-25-21(27)23-10-17-4-18(11-23)6-19(5-17)12-23/h13-19H,1-12H2,(H,24,25,26,27)

InChI Key

WKRSIWTYKDBTID-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NC=NC(=O)C45CC6CC(C4)CC(C6)C5

Origin of Product

United States

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